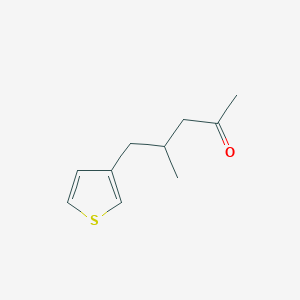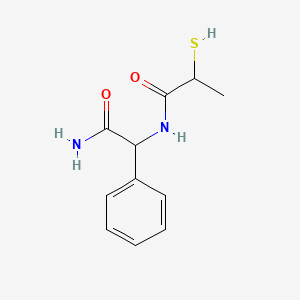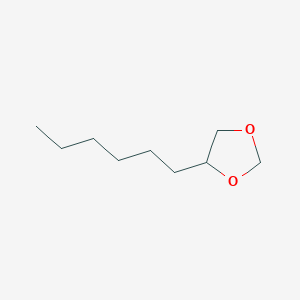
Dimethyl (2-hydroxybutyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-hydroxybutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-hydroxybutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2-hydroxybutyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 2-bromo-1-butanol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromo-1-butanol attacks the phosphorus atom of dimethyl phosphite, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-hydroxybutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxobutyl phosphonate.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
Applications De Recherche Scientifique
Dimethyl (2-hydroxybutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl (2-hydroxybutyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phosphonate group mimics the natural phosphate group, allowing it to interfere with phosphate-dependent processes in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl phosphonate
- Dimethyl (2-hydroxyethyl)phosphonate
- Dimethyl (2-hydroxypropyl)phosphonate
Uniqueness
Dimethyl (2-hydroxybutyl)phosphonate is unique due to its specific 2-hydroxybutyl chain, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
72019-11-5 |
|---|---|
Formule moléculaire |
C6H15O4P |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylbutan-2-ol |
InChI |
InChI=1S/C6H15O4P/c1-4-6(7)5-11(8,9-2)10-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
HFOPBMQQZPOYLX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CP(=O)(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


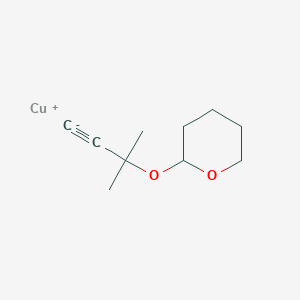
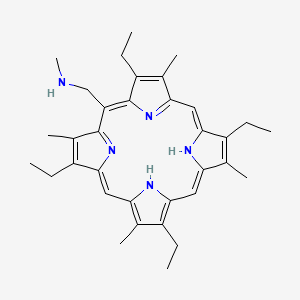
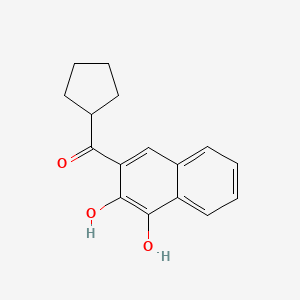
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)

![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
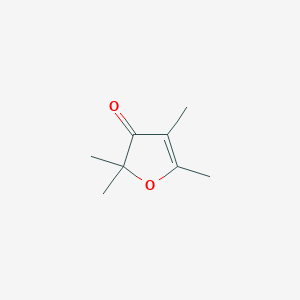
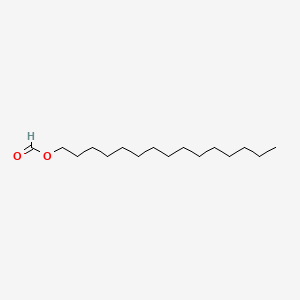

![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
